CYP11B1 Inhibition: High Potency in a Unique Target Space Unaddressed by Related Oleananes
Glabrolide exhibits potent inhibition of human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 17 nM in a cellular assay using hamster V79MZ cells expressing the human enzyme and [1,2-³H]-11-deoxycorticosterone as substrate [1]. This represents a unique activity profile not reported for 18β-glycyrrhetinic acid, glycyrrhizin, or oleanolic acid, which are not documented as CYP11B1 inhibitors [2][3][4].
| Evidence Dimension | Human CYP11B1 inhibition (IC50) |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | 18β-Glycyrrhetinic acid: No reported activity; Oleanolic acid: No reported activity; Glycyrrhizin: No reported activity |
| Quantified Difference | Target compound demonstrates nanomolar inhibition; comparators are inactive or unreported |
| Conditions | Hamster V79MZ cells expressing human CYP11B1, [1,2-³H]-11-deoxycorticosterone substrate, 6 hr incubation, HPTLC analysis |
Why This Matters
CYP11B1 is a therapeutic target for Cushing's syndrome and metabolic disorders; Glabrolide's potent inhibition provides a distinct research tool not accessible via other licorice triterpenoids.
- [1] BindingDB. CHEMBL4282375 / BDBM50464575. IC50 = 17 nM for human CYP11B1. View Source
- [2] Wagle A, et al. Arch Pharm Res. 2018;41(4):409-418. Comparative BACE1 inhibition of glycyrrhizin and metabolites. View Source
- [3] Nature Scientific Reports. Table 2: BACE-1 inhibition of oleanolic acid. View Source
- [4] Semwal DK, et al. Glycyrrhizin Pharmacological Review. MDPI. 2025. View Source
